Pde2/pde10-IN-1

Description

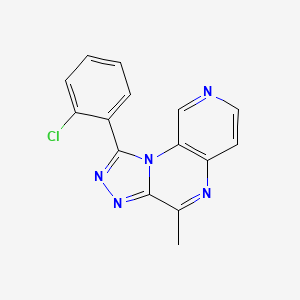

Structure

3D Structure

Properties

IUPAC Name |

3-(2-chlorophenyl)-7-methyl-2,4,5,8,12-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN5/c1-9-14-19-20-15(10-4-2-3-5-11(10)16)21(14)13-8-17-7-6-12(13)18-9/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNQXTEAQGLZIDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=NC=C2)N3C1=NN=C3C4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Characterization of Phosphodiesterase 2 Pde2 and Phosphodiesterase 10a Pde10a As Biological Targets

Molecular and Functional Aspects of PDE2

PDE2, encoded by a single gene, PDE2A, is a fascinating member of the PDE superfamily. jpp.krakow.plwikipedia.org It is known for its ability to hydrolyze both cAMP and cGMP. mdpi.comwikipedia.org Three splice variants of PDE2A have been identified: PDE2A1, PDE2A2, and PDE2A3, although PDE2A2 has primarily been observed in rats. wikipedia.org These variants exhibit differential subcellular localization, with PDE2A1 being cytosolic and PDE2A2 and PDE2A3 being membrane-bound, potentially due to unique N-terminal sequences. wikipedia.org Despite these localization differences, no significant differences in their kinetic behavior have been reported. wikipedia.org

Substrate Specificity and Allosteric Regulation by cGMP

PDE2 is characterized as a dual-substrate phosphodiesterase, capable of hydrolyzing both cAMP and cGMP. mdpi.comwikipedia.org It exhibits similar maximal velocities and Michaelis constants (Km) for both substrates, with reported Km values around 10 µM for cGMP and 30 µM for cAMP. mdpi.com A defining feature of PDE2A is its allosteric activation by cGMP. mdpi.comwikipedia.orgnih.gov Binding of cGMP to the GAF-B domain in the enzyme's N-terminus induces a conformational change that significantly augments its catalytic activity towards cAMP, increasing hydrolysis by 5-30 fold. nih.govmdpi.comwikipedia.orgnih.govopenaccessjournals.com This allosteric regulation by cGMP is a key mechanism for crosstalk between the cGMP and cAMP signaling pathways. mdpi.comnih.govopenaccessjournals.com Conversely, cAMP binding to the GAF domain has a much lower affinity, making cAMP-mediated activation of cGMP hydrolysis unlikely to be physiologically relevant. mdpi.comwikipedia.orgnih.govopenaccessjournals.com

The allosteric activation by cGMP is proposed to involve cGMP binding to the GAF-B domain, leading to movement of the catalytic domains and increased access to the substrate-binding pocket. nih.gov This positions PDE2 as a crucial regulator of intracellular cyclic nucleotide concentrations, particularly in response to signals that elevate cGMP. mdpi.comnih.govopenaccessjournals.com

Anatomical Distribution and Cellular Localization of PDE2 in the Central Nervous System

PDE2A is expressed heterogeneously throughout the CNS and in some peripheral tissues. nih.gov In the brain, PDE2A mRNA and protein are present at high levels. nih.gov Studies in rats indicate prominent expression in glutamatergic principal neurons in the forebrain, including widespread distribution in the neocortex, consistent with expression in pyramidal neurons. nih.gov High levels of PDE2A mRNA are also found in the principal neurons of the allocortex, such as the piriform cortex and the pyramidal cell layer of the hippocampus. nih.gov Lower levels are observed in dentate granule cells. nih.gov PDE2 is also highly expressed in the frontal/temporal cortex and hippocampus, regions associated with memory and cognition. researchgate.net High densities of PDE2 mRNA have been noted in the claustrum and putamen. researchgate.netresearchgate.net

While broadly expressed in certain neuronal populations, PDE2A expression is weak or absent in other glutamatergic neurons, such as those in the thalamus and hippocampal hilus. nih.gov The specific subcellular localization of PDE2 isoforms within neurons is not fully established but is thought to be crucial for controlling cyclic nucleotide signaling in specific microdomains. nih.govnih.govoup.com Immunofluorescence staining suggests a presynaptic localization of PDE2 in glutamatergic neurons, potentially indicating a role in regulating neurotransmitter release via cyclic nucleotide levels at presynaptic terminals. oup.com

A summary of PDE2 distribution in the CNS can be presented in a table:

| Brain Region | Cellular Localization | Expression Level (mRNA/Protein) | Source |

| Neocortex | Pyramidal neurons | High | nih.gov |

| Hippocampus | Pyramidal cell layer, Dentate granule cells (lower) | High (Pyramidal), Lower (Dentate) | nih.govresearchgate.net |

| Piriform Cortex | Principal neurons | High | nih.gov |

| Claustrum | Not specified (mRNA) | High | researchgate.netresearchgate.net |

| Putamen | Not specified (mRNA) | High | researchgate.netresearchgate.net |

| Frontal/Temporal Cortex | Not specified | High | researchgate.net |

| Thalamus | Glutamatergic neurons | Weak or Absent | nih.gov |

| Hippocampal Hilus | Glutamatergic mossy cells | Weak or Absent | nih.gov |

| Glutamatergic Neurons | Presynaptic terminals (suggested by immunofluorescence) | Not specified | oup.com |

Physiological Roles of PDE2 in Neuronal Plasticity and Cognition

PDE2 plays important roles in neuronal function, particularly in the context of neuronal plasticity and cognition. nih.govresearchgate.netnih.gov Cyclic nucleotides, the substrates of PDE2, are key signaling molecules involved in synaptic plasticity and memory formation. frontiersin.orgnih.gov By hydrolyzing cAMP and cGMP, PDE2 influences the levels of these second messengers, thereby modulating downstream signaling pathways critical for neuronal function. nih.govresearchgate.net

Evidence suggests that PDE2 inhibition can enhance synaptic plasticity, such as long-term potentiation (LTP), which is considered a cellular mechanism underlying learning and memory. oup.comnih.gov Studies have shown that inhibiting PDE2 can ameliorate cognitive deficits and structural alterations in hippocampal neurons, potentially by enhancing cAMP/PKA and/or cGMP/PKG signaling. nih.gov This can lead to increased expression of transcriptional factors and synaptic-related proteins involved in neuroplasticity. nih.gov PDE2 is implicated in regulating cognitive processes via its control of intracellular cGMP and, to a lesser extent, cAMP. nih.gov Its expression in cognition-relevant brain regions like the cortex and hippocampus supports its role as a potential target for cognitive enhancement. researchgate.netoup.com

Research indicates that PDE2 inhibition can modulate neuroplasticity and cognitive function by linking NMDAR-CaMKII-cGMP/cAMP signaling to the expression of downstream synaptic proteins. nih.gov Elevated PDE2 activity has been associated with impaired learning and memory processes, suggesting that inhibiting this enzyme could have therapeutic potential for cognitive disorders. nih.govresearchgate.net

Molecular and Functional Aspects of PDE10A

PDE10A is another dual-substrate phosphodiesterase that hydrolyzes both cAMP and cGMP. frontiersin.orgactivedriverdb.orgahajournals.org It is encoded by a unique gene, PDE10A. researchgate.net

Substrate Specificity and Isoform Diversity of PDE10A

PDE10A is capable of hydrolyzing both cAMP and cGMP to their respective 5'-monophosphates. activedriverdb.orgahajournals.org While it can hydrolyze both, some reports indicate it has a higher affinity for cAMP and is more efficient with cAMP as a substrate. activedriverdb.org Interestingly, PDE10A is described as a cAMP-inhibited cGMP-PDE, meaning that a high affinity for cAMP can inhibit cGMP hydrolysis. ahajournals.orguni-giessen.de

Multiple splice variants of PDE10A exist. frontiersin.orgactivedriverdb.orgahajournals.orgresearchgate.net PDE10A1 and PDE10A2 are considered the major variants in humans. researchgate.net These isoforms can differ in their N-terminal domains, which can affect their localization. researchgate.net For instance, PDE10A2 has a PKA phosphorylation site in its N-terminal that can alter its localization from the Golgi apparatus to the cytosol. researchgate.net As many as 15 minor variants may also exist. frontiersin.org The human PDE10A gene is large and contains numerous exons, with an exon-intron organization distinct from other PDEs like PDE5A and PDE6B, despite similar GAF domain structures. researchgate.net

Predominant Expression of PDE10A in Striatal Medium Spiny Neurons

A defining characteristic of PDE10A is its highly enriched and nearly exclusive expression in the striatum, particularly in the GABAergic medium spiny projection neurons (MSNs). nih.govfrontiersin.orgeneuro.orgresearchgate.net These neurons constitute the major neuronal type in the striatum and are components of both the direct (striatonigral) and indirect (striatopallidal) output pathways, expressing D1 and D2 dopamine (B1211576) receptors, respectively. frontiersin.orgeneuro.orgnih.gov PDE10A expression is restricted to MSNs and is excluded from striatal interneurons. nih.govresearchgate.net

Within MSNs, PDE10A is highly enriched in membrane fractions and is often associated with postsynaptic membranes in dendrites and spines. nih.govresearchgate.net This specific localization suggests that PDE10A plays a crucial role in regulating intracellular signaling emanating from glutamatergic and dopaminergic inputs to these neurons. nih.govresearchgate.net The high and restricted expression of PDE10A in striatal MSNs underscores its significance in modulating basal ganglia circuitry and striatal activity. frontiersin.orgresearchgate.net While PDE10A is expressed in both D1- and D2-expressing MSNs, studies suggest that PDE10A inhibition may have preferential effects on D2 MSNs, potentially due to asymmetrical regulation of phosphatases by DARPP-32. eneuro.org

The predominant expression of PDE10A in striatal medium spiny neurons can be summarized as follows:

| Brain Region | Cellular Localization | Expression Level | Source |

| Striatum | Medium Spiny Neurons (MSNs) | High and Exclusive | nih.govfrontiersin.orgeneuro.orgresearchgate.net |

| Striatum | Interneurons | Absent | nih.govresearchgate.net |

| Striatum | MSNs (D1 and D2 expressing) | Present | frontiersin.orgeneuro.orgnih.gov |

| Striatum | Postsynaptic membranes of MSNs | Enriched | nih.govresearchgate.net |

Physiological Roles of PDE10A in Basal Ganglia Function and Signal Transduction

The basal ganglia are a network of interconnected forebrain nuclei critical for processes such as action selection, reward pathways, and movement coordination nih.gov. PDE10A, with its high and selective expression in the striatal medium spiny neurons (MSNs), plays a pivotal role in regulating the function of this circuitry nih.govresearchgate.netresearchgate.netnih.gov.

PDE10A's primary function in the basal ganglia is to regulate intracellular levels of cAMP and cGMP within MSNs genecards.orgfrontiersin.orgpatsnap.compatsnap.comjensenlab.orgnih.govnih.govresearchgate.netresearchgate.netoup.com. By hydrolyzing these second messengers, PDE10A influences downstream signaling cascades, including those involving protein kinase A (PKA) and protein kinase G (PKG) patsnap.comoup.comoup.com. This regulation of cyclic nucleotide signaling is crucial for modulating neuronal excitability, synaptic plasticity, and the activity of receptors linked to dopamine signaling patsnap.compatsnap.com.

Specifically, PDE10A is involved in regulating dopaminergic signaling in the striatal direct and indirect pathways oup.comoup.com. Inhibition of PDE10A leads to increased intracellular cAMP and cGMP levels in MSNs, enhancing the activation of PKA and downstream signaling patsnap.com. This can result in alterations in basal ganglia circuitry at biochemical, physiological, and behavioral levels nih.gov. Studies in PDE10A knockout mice have provided insights into its physiological roles, showing altered striatal function and effects on behaviors such as exploratory activity and conditioned avoidance jax.orgcapes.gov.br.

The regulation of cAMP/cGMP downstream signaling cascades by PDE10A in the striatum controls the phosphorylation state and activity of various physiological effectors, including gene transcription factors like CREB, neurotransmitter receptors, and voltage-gated ion channels oup.com. This complex interplay is essential for the proper functioning of the basal ganglia and its influence on motor control, cognitive processes, and signal transduction patsnap.compatsnap.comjensenlab.org.

Dysregulation of PDE10A activity or expression in the basal ganglia has been associated with several neurological and psychiatric disorders, including Huntington's disease, Parkinson's disease, and schizophrenia nih.govpatsnap.compatsnap.comnih.govresearchgate.netacs.orgoup.comoup.comoup.com. For instance, reduced PDE10A expression has been observed in patients with Parkinson's disease and is correlated with disease progression and severity oup.com. Altered PDE10A expression is also detectable early in Huntington's disease oup.com. These associations highlight the importance of PDE10A in maintaining the delicate balance of neuronal signaling within the basal ganglia and its potential as a therapeutic target for these conditions nih.govpatsnap.compatsnap.comnih.govresearchgate.netresearchgate.netacs.orgoup.comoup.com.

Research findings indicate that inhibiting PDE10A can normalize aberrant signaling pathways in basal ganglia circuits patsnap.com. While preclinical models have shown encouraging results for PDE10A inhibitors in conditions like Huntington's disease, Parkinson's disease, and schizophrenia, clinical trials have had mixed outcomes, prompting further investigation into the enzyme's precise role in different disorders nih.govnih.gov.

Molecular and Cellular Pharmacology of Pde2/pde10 in 1

Enzymatic Inhibition Profile of PDE2/PDE10-IN-1

This compound functions as an inhibitor of phosphodiesterase enzymes, with notable activity against PDE2 and PDE10A. medchemexpress.com Phosphodiesterases are a superfamily of enzymes that regulate intracellular levels of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) by catalyzing their hydrolysis. tandfonline.comtermedia.pl

Potency and Selectivity of this compound Against PDE2

Research indicates that this compound demonstrates potent inhibitory activity against PDE2. The compound has been reported to have an IC50 value of 29 nM for PDE2. medchemexpress.com PDE2 is a dual-substrate enzyme that hydrolyzes both cAMP and cGMP, with its activity on cAMP hydrolysis being stimulated by cGMP binding to its GAF domain. tandfonline.commdpi.comresearchgate.net PDE2 is highly expressed in the brain, particularly in areas like the cerebral cortex, hippocampus, and striatum. tandfonline.comnih.gov

Potency and Selectivity of this compound Against PDE10A

This compound also inhibits PDE10A, albeit with lower potency compared to PDE2. The reported IC50 value for PDE10A is 480 nM. medchemexpress.com PDE10A is another dual-substrate PDE that hydrolyzes both cAMP and cGMP, with a higher affinity for cAMP. nih.govahajournals.orgresearchgate.netahajournals.org It is predominantly expressed in the brain, specifically in the medium spiny neurons of the striatum. ahajournals.orgfrontiersin.orgnih.govgoogle.com

Cross-Reactivity Profile of this compound with Other Phosphodiesterase Subtypes

Beyond its effects on PDE2 and PDE10A, this compound has shown some inhibitory activity against other PDE subtypes, although at significantly higher concentrations. For instance, it inhibits PDE11A and PDE4D with IC50 values of 6920 nM and 5890 nM, respectively. medchemexpress.com This suggests a degree of selectivity for PDE2 and PDE10A over PDE4D and PDE11A. Studies on related compounds with similar structural features have aimed to optimize selectivity profiles against various PDE families. tandfonline.comnih.govresearchgate.net

The following table summarizes the inhibitory potency of this compound against tested phosphodiesterase subtypes:

| PDE Subtype | IC50 (nM) |

| PDE2 | 29 |

| PDE10A | 480 |

| PDE4D | 5890 |

| PDE11A | 6920 |

Data derived from Source medchemexpress.com.

Modulation of Intracellular Signaling Pathways by this compound

By inhibiting PDE2 and PDE10A, this compound influences the intracellular levels of cAMP and cGMP, thereby modulating downstream signaling pathways regulated by these cyclic nucleotides. tandfonline.comtermedia.plnih.gov

Impact on Cyclic Adenosine Monophosphate (cAMP) Levels and Downstream Signaling

Inhibition of PDE10A, which hydrolyzes cAMP, can lead to an increase in intracellular cAMP levels. ahajournals.orgresearchgate.net PDE2 also hydrolyzes cAMP, and its inhibition can contribute to elevated cAMP, particularly when stimulated by cGMP. mdpi.comnih.gov Increased cAMP levels can activate Protein Kinase A (PKA), a key downstream effector that phosphorylates various target proteins, influencing a wide range of cellular processes. termedia.pl

Dynamic Interplay and Bidirectional Regulation of Cyclic Nucleotides in Response to this compound

Cyclic nucleotides, specifically cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), are crucial second messengers involved in a vast array of intracellular signaling pathways. Their intracellular concentrations are tightly regulated by the balance between synthesis by adenylyl and guanylyl cyclases and hydrolysis by phosphodiesterases (PDEs). PDEs comprise a superfamily of enzymes that catalyze the degradation of cAMP and cGMP, thereby controlling the amplitude and duration of cyclic nucleotide signaling mdpi.comnih.govnih.govrutgers.edu.

PDE2 and PDE10A are members of the PDE superfamily that are known to hydrolyze both cAMP and cGMP, classifying them as dual-substrate PDEs mdpi.comnih.gov. PDE2 is characterized by its capacity to degrade both cyclic nucleotides and is allosterically stimulated by cGMP binding to its GAF-B domain, leading to an increased rate of cAMP hydrolysis mdpi.comnih.govahajournals.orgoup.com. This cGMP-stimulated cAMP degradation by PDE2 represents a key point of interaction and potential bidirectional regulation between the two cyclic nucleotide pathways mdpi.comnih.govoup.comfrontiersin.org. PDE10A also hydrolyzes both cAMP and cGMP, although initial characterizations suggested a higher affinity for cAMP pnas.orgfrontiersin.org. However, studies with PDE10A inhibitors have indicated that PDE10A regulates both cAMP and cGMP signaling frontiersin.orgahajournals.org.

Inhibition of PDE2 and PDE10A by compounds like this compound is expected to impact the intracellular levels of both cAMP and cGMP. As dual inhibitors, this compound would reduce the hydrolysis of both cyclic nucleotides by these specific enzymes, potentially leading to an accumulation of both cAMP and cGMP. The dynamic interplay between cAMP and cGMP in response to this compound is complex and can be influenced by the relative activity of PDE2 and PDE10A in a given cell type or tissue, as well as the activity of other PDE isoforms and the rates of cyclic nucleotide synthesis.

Research indicates that the interplay between cAMP and cGMP through PDE2 is particularly significant in certain cellular contexts, such as the cardiovascular system and striatal neurons mdpi.comfrontiersin.org. In these areas, cGMP-mediated activation of PDE2 can serve as a mechanism by which increases in cGMP levels lead to a reduction in cAMP levels mdpi.comnih.govfrontiersin.org. Conversely, inhibition of PDE2 would disrupt this negative feedback loop, potentially allowing cAMP levels to rise more freely in response to stimuli that promote its synthesis, even in the presence of elevated cGMP.

For PDE10A, studies with selective inhibitors have shown increases in both cAMP and cGMP levels frontiersin.orgahajournals.org. While PDE10A hydrolyzes both, its regulation and precise role in the dynamic interplay between cAMP and cGMP can vary depending on the cellular context. Some findings suggest that PDE10A might function as a cAMP-inhibited cGMP PDE under certain conditions, where cAMP could potentiate cGMP signaling pnas.org. Inhibition of PDE10A would therefore affect the hydrolysis rates of both cyclic nucleotides, contributing to altered downstream signaling.

Preclinical Research Methodologies and Findings for Pde2/pde10 in 1

In Vitro Experimental Paradigms for PDE2/PDE10-IN-1 Evaluation

In vitro studies are fundamental in characterizing the direct effects of this compound on PDE enzyme activity and cellular cyclic nucleotide levels.

Biochemical Enzymatic Activity Assays

Biochemical enzymatic activity assays are used to determine the potency and selectivity of this compound against different PDE isoforms. These assays typically measure the inhibition of cyclic nucleotide hydrolysis by the compound in the presence of the isolated enzyme. This compound has been reported to inhibit human PDE2A with an IC₅₀ of 29 nM and rat PDE10A with an IC₅₀ of 480 nM. medchemexpress.commedchemexpress.com The compound also showed inhibition against hPDE4D and hPDE11A, with IC₅₀ values of 5890 nM and 6920 nM, respectively, indicating selectivity for PDE2 and PDE10 over these isoforms. medchemexpress.commedchemexpress.com

| Enzyme | IC₅₀ (nM) |

|---|---|

| hPDE2A | 29 |

| rPDE10A | 480 |

| hPDE4D | 5890 |

| hPDE11A | 6920 |

Cellular Cyclic Nucleotide Accumulation Studies

Cellular studies assess the functional consequence of PDE inhibition by measuring the accumulation of intracellular cAMP and cGMP. Since PDE2 and PDE10 hydrolyze both cyclic nucleotides, inhibiting these enzymes with this compound is expected to lead to increased levels of cAMP and/or cGMP within cells expressing these PDEs. While specific data for this compound in cellular cyclic nucleotide accumulation studies were not explicitly detailed in the provided search results, the general principle is that PDE inhibitors cause an increase in the intracellular concentration of their substrate cyclic nucleotide(s). oup.comresearchgate.netfrontiersin.org For dual inhibitors like this compound, this would involve changes in both cAMP and cGMP levels, depending on the relative activity and expression of PDE2 and PDE10 in the specific cell type.

Target Engagement and Occupancy Assessment in Cell-Based Systems

Target engagement studies in cell-based systems provide evidence that a compound physically interacts with its intended target within a cellular environment. Methods such as thermal shift assays can be used to assess target engagement by measuring the stabilization of the target protein upon compound binding. cellarisbio.comresearchgate.net While specific data for this compound target engagement in cell-based systems were not found, this type of assay is a standard methodology in preclinical research to confirm compound-target interaction in a more physiologically relevant context than purely biochemical assays. cellarisbio.comresearchgate.net

In Vivo Neurobiological Investigations of this compound in Animal Models

In vivo studies in animal models are crucial for understanding the pharmacokinetics and pharmacodynamics of this compound in a living system, particularly its ability to affect the central nervous system.

Brain Penetration and Central Nervous System Distribution Studies

Evaluating brain penetration and distribution is critical for compounds targeting CNS disorders. Studies in rats have investigated the pharmacokinetic properties of this compound. Following oral administration at 10 mg/kg, this compound showed good bioavailability and a maximum plasma concentration (Cmax) of 997 ng/mL. medchemexpress.commedchemexpress.com Brain concentration was assessed after subcutaneous administration at 10 mg/kg, showing levels in the range of 370-895 ng/g after 1 hour, with high brain free fractions and brain/plasma ratios, suggesting good brain penetration. medchemexpress.commedchemexpress.com

| Administration Route | Dose (mg/kg) | Cmax (Plasma, ng/mL) | Brain Concentration (1h post-admin, ng/g) | Brain/Plasma Ratio |

|---|---|---|---|---|

| Oral | 10 | 997 | Not specified | Not specified |

| Subcutaneous | 10 | Not specified | 370-895 | High |

Note: Cmax for oral administration and brain concentration for subcutaneous administration are from different experiments and may not be directly comparable.

Pharmacodynamic Evaluation through Target Occupancy and Biomarker Modulation

Pharmacodynamic studies assess the biological effects of this compound in vivo, including its ability to occupy its targets and modulate relevant biomarkers. Target occupancy studies, often using techniques like PET imaging or ex vivo binding assays, confirm that the compound reaches its target in the brain at concentrations sufficient to bind to the enzyme. nih.govfrontiersin.orgcern.chmdpi.com In rats, this compound has been shown to occupy PDE2 with an ED₅₀ of 21 mg/kg after oral administration. medchemexpress.comnih.gov

Modulation of cyclic nucleotide levels (cAMP and cGMP) in specific brain regions serves as a key pharmacodynamic biomarker for PDE inhibitors. nih.govfrontiersin.org While direct data on this compound's effect on cyclic nucleotide levels in vivo were not prominently featured, studies with other PDE inhibitors, including selective PDE2 and PDE10 inhibitors, have demonstrated that target engagement leads to increased levels of their respective cyclic nucleotide substrates in brain regions like the striatum and hippocampus. nih.govfrontiersin.org This increase in cyclic nucleotides can then lead to downstream effects on signaling pathways. frontiersin.orgresearchgate.netresearchgate.net

Effects on Neurochemical Systems and Second Messenger Cascades

Preclinical studies involving the inhibition of PDE2 and PDE10 have explored their impact on various neurochemical systems and downstream signaling pathways. The modulation of cAMP and cGMP levels by dual PDE2/PDE10 inhibition can influence the activity of protein kinases and transcription factors, thereby affecting neuronal function and plasticity.

Dopaminergic Neurotransmission and Receptor Signaling Modulation

PDE10A is highly expressed in the medium spiny neurons (MSNs) of the striatum, which are the principal projection neurons and integrate signals from both dopaminergic and glutamatergic inputs. nih.govnih.gov PDE10A plays a role in regulating cAMP/PKA signaling within both the direct and indirect pathway MSNs. nih.gov Inhibition of PDE10A has been shown to modulate dopaminergic neurotransmission, particularly within the frontostriatal circuits. cpn.or.krcpn.or.kr Studies using selective PDE10A inhibitors have indicated effects that phenocopy dopamine (B1211576) D2 receptor inhibition in certain behavioral assays in rodents. researchgate.netnih.govfrontiersin.org PDE10A regulates signal transduction downstream of both D1 and D2 dopamine receptors in the striatum. cpn.or.krnih.gov While PDE10A inhibition can affect cAMP signaling pools linked to both D1 and D2 receptor activity, it may not be the sole regulator, and its effects can be additive rather than synergistic with D1 agonists or D2 antagonists. nih.gov The modulation of the D1-regulated feedback control of midbrain dopamine neurons has been suggested as a critical pathway involved in the effects of PDE10A inhibition on the response of mesolimbic dopamine neurons to stimuli like D-amphetamine. nih.gov

Glutamatergic Pathway Interactions

The striatal MSNs, where PDE10A is predominantly expressed, receive excitatory glutamatergic input from the cortex. nih.govmdpi.com PDE2A is also expressed in the striatum, with some studies indicating its presence more in axons of SPNs than cell bodies. mdpi.com Both PDE2 and PDE10, by regulating cyclic nucleotide levels, can influence glutamatergic neurotransmission. cpn.or.krcpn.or.kr The integration of cortical glutamatergic input and midbrain dopaminergic signaling in MSNs is modulated by PDE10A. nih.gov While research has focused on the role of PDEs in dopaminergic signaling, their interaction with glutamatergic pathways is also a relevant area of investigation, particularly in the context of disorders involving these circuits. cpn.or.krcpn.or.kr

Activation of Protein Kinase A (PKA) and Protein Kinase G (PKG) Pathways

As dual inhibitors of PDE2 and PDE10, compounds like this compound are expected to increase intracellular levels of both cAMP and cGMP. These increases, in turn, lead to the activation of their primary downstream effectors, Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively. frontiersin.orgresearchgate.netoncotarget.comahajournals.orgahajournals.orgnih.gov PKA and PKG are serine/threonine kinases that phosphorylate a wide range of target proteins, influencing various cellular processes, including gene transcription, ion channel function, and synaptic plasticity. ahajournals.orgnih.govoup.com Studies on PDE10 inhibition have shown activation of both PKA and PKG signaling pathways. researchgate.netoncotarget.comsemanticscholar.org The activation of these kinases is a direct result of the elevated cyclic nucleotide levels following PDE inhibition. oncotarget.com

Preclinical Data on PKA and PKG Activation

| Compound | PDE Inhibition Target | Effect on cAMP | Effect on cGMP | PKA Activation | PKG Activation | Reference |

| This compound | PDE2 and PDE10 | Increase | Increase | Expected | Expected | Based on mechanism |

| Pf-2545920 (PDE10I) | PDE10A | Increase | Increase | Yes | Yes | oncotarget.comsemanticscholar.org |

| Papaverine (B1678415) (PDE10I) | PDE10A | Increase | Increase | Yes | Yes | researchgate.netnih.gov |

| BAY60-7550 (PDE2I) | PDE2A | Increase | Increase | Expected | Expected | nih.govkarger.com |

Note: The effects for this compound are inferred based on its known inhibition targets and the effects observed with selective PDE2 and PDE10 inhibitors.

Cyclic AMP Response Element-Binding Protein (CREB) Phosphorylation

A key downstream target of PKA signaling is the transcription factor Cyclic AMP Response Element-Binding Protein (CREB). frontiersin.orgoup.com PKA-mediated phosphorylation of CREB at serine 133 is a critical step in regulating gene expression involved in neuronal survival, plasticity, and cognitive function. frontiersin.orgresearchgate.netoup.com Inhibition of PDE10A has been consistently shown to increase CREB phosphorylation, particularly in the striatum. nih.govresearchgate.netsemanticscholar.orgnih.gov This effect is considered a surrogate marker for increased cAMP signaling downstream of PDE10A inhibition. nih.gov While PDE10A inhibition influences cAMP signaling in both direct and indirect pathway MSNs, the downstream consequences, such as CREB phosphorylation, might have a greater impact in indirect pathway MSNs. frontiersin.org Studies have demonstrated that PDE10A inhibition leads to increased levels of phospho-CREB. nih.govresearchgate.netsemanticscholar.orgnih.gov

Preclinical Data on CREB Phosphorylation

| Compound | PDE Inhibition Target | Effect on CREB Phosphorylation | Brain Region Studied | Reference |

| This compound | PDE2 and PDE10 | Expected Increase | Not specifically reported for this compound | Based on mechanism |

| Pf-2545920 (PDE10I) | PDE10A | Increase | Colon tumor cells (demonstrates principle) | semanticscholar.org |

| Papaverine (PDE10I) | PDE10A | Increase | Hippocampus | researchgate.netnih.gov |

| Selective PDE10A Inhibitors | PDE10A | Increase | Striatum | nih.gov |

Therapeutic Potential and Disease Modeling Via Pde2/pde10 Inhibition

Research in Neurological and Psychiatric Disorders

Schizophrenia is a complex psychiatric disorder characterized by positive, negative, and cognitive symptoms. nih.gov Current treatments primarily target the dopamine (B1211576) D2 receptor and are often more effective for positive symptoms. nih.govnih.gov The exploration of novel mechanisms, such as the inhibition of PDE2 and PDE10, offers potential for broader therapeutic efficacy.

In animal models designed to mimic aspects of schizophrenia, dual PDE2/PDE10 inhibitors have demonstrated the ability to normalize behaviors relevant to the disorder. For instance, in rodent models where hyperlocomotion is induced by agents like MK-801, the PDE10A inhibitor EM-221 has been shown to reduce this activity, a finding consistent with potential antipsychotic effects. mdpi.com Furthermore, these inhibitors have shown promise in addressing deficits in social interaction and cognitive function, which are often resistant to current treatments. The underlying mechanism is believed to involve the elevation of cAMP and cGMP levels in key brain regions, thereby modulating the activity of neural circuits associated with the diverse symptoms of schizophrenia.

| Animal Model | Behavioral Phenotype | Effect of PDE10A Inhibition |

| MK-801-induced hyperlocomotion in rodents | Increased locomotor activity | Reduction of hyperlocomotion |

| Conditioned avoidance responding in rodents | Avoidance behavior | Attenuation of avoidance response |

| MK-801-induced prepulse inhibition deficits | Disrupted sensorimotor gating | Tendency to restore deficits |

| Novel object recognition | Cognitive function/memory | Facilitation of recognition |

The striatum, a brain region with high expression of both PDE2 and PDE10, is central to the pathophysiology of schizophrenia. nih.govnih.gov It is composed of medium spiny neurons (MSNs) that form the direct and indirect pathways, which are modulated by dopamine D1 and D2 receptors, respectively. nih.gov An imbalance in the activity of these pathways is a key feature of the disease.

Dual PDE2/PDE10 inhibitors can restore this balance by increasing intracellular levels of cAMP and cGMP, which potentiates signaling downstream of dopamine receptors. oup.compatsnap.com Specifically, PDE10A inhibition has been shown to activate cAMP/PKA signaling, which potentiates D1 receptor signaling in the direct pathway and inhibits D2 receptor signaling in the indirect pathway. oup.comresearchgate.net This modulation of striatal output is a critical mechanism through which these inhibitors may exert their therapeutic effects. nih.gov

There is a growing body of evidence implicating neuroinflammation and oxidative stress in the development and progression of schizophrenia. mdpi.comnih.gov Increased levels of inflammatory markers and evidence of oxidative damage have been observed in patients. frontiersin.orgmdpi.com

The inhibition of PDE2 and PDE10 may offer neuroprotective benefits by targeting these pathways. By elevating cGMP, these inhibitors can potentially suppress neuroinflammatory responses. Furthermore, increased cAMP can activate cellular defense mechanisms against oxidative stress. frontiersin.org While research in this area is ongoing, the anti-inflammatory and antioxidant potential of dual PDE2/PDE10 inhibitors suggests they may not only manage symptoms but also address the underlying pathological processes. nih.gov

Huntington's disease is a neurodegenerative disorder characterized by motor dysfunction, cognitive decline, and psychiatric symptoms. nih.gov The striatum is particularly vulnerable in Huntington's disease, and the high expression of PDE10A in this region makes it a compelling therapeutic target. nih.govresearchgate.net

| Animal Model | Cognitive Task | Effect of PDE10A Inhibition | Molecular Correlate |

| R6/1 Mouse Model of Huntington's Disease | Spatial Memory | Improved performance | Increased hippocampal pCREB levels |

| R6/1 Mouse Model of Huntington's Disease | Object Recognition Memory | Improved performance | Increased hippocampal pGluA1 levels |

Huntington's Disease Research Models

Modulation of Striatal Circuitry and Neuronal Function

The striatum, a key component of the basal ganglia, is integral to motor control, reward processing, and cognitive functions. This brain region is characterized by high expression levels of both PDE2A and PDE10A, positioning them as crucial regulators of striatal neuron activity. nih.govoup.com

PDE10A is particularly enriched in the medium spiny neurons (MSNs) that form the direct and indirect output pathways of the striatum. oup.comnih.gov As a dual-substrate enzyme, PDE10A is capable of regulating both cAMP and cGMP signaling in these neurons, thereby modulating their response to dopaminergic and glutamatergic inputs. nih.gov Inhibition of PDE10A has been shown to increase the expression of genes such as substance P and enkephalin, which are markers for the direct and indirect pathways, respectively, indicating that it regulates gene expression across both MSN populations. nih.gov Research using specific PDE10A inhibitors demonstrates a significant role in regulating the basal levels of cAMP in both D1 and D2 MSNs. nih.govbiorxiv.org

PDE2A is also expressed in the striatum and provides a mechanism for crosstalk between the cGMP and cAMP signaling pathways. nih.govbiorxiv.org The nitric oxide (NO)/cGMP pathway, for instance, can inhibit transient cAMP signals through the activation of PDE2. nih.gov

| Enzyme | Primary Location in Striatum | Key Function | Effect of Inhibition |

|---|---|---|---|

| PDE10A | Medium Spiny Neurons (MSNs) of both direct and indirect pathways oup.comnih.gov | Hydrolyzes cAMP and cGMP, regulating basal cyclic nucleotide levels and gene expression. nih.govbiorxiv.org | Increases cAMP/cGMP, modulates gene expression, and alters neuronal activity. nih.govnih.gov |

| PDE2A | Expressed throughout the striatum. nih.gov | Mediates crosstalk between cGMP and cAMP pathways (cGMP-stimulated hydrolysis of cAMP). nih.gov | Prevents cGMP-mediated reduction of cAMP, potentially amplifying cAMP signals. nih.gov |

Alzheimer's Disease and Cognitive Impairment Models

The inhibition of phosphodiesterases is considered a viable therapeutic strategy for Alzheimer's disease (AD) and other neurodegenerative disorders characterized by cognitive decline. nih.govnih.gov The core mechanism involves elevating the levels of cAMP and cGMP, which are crucial for synaptic function and memory formation. nih.gov Preclinical studies have shown that inhibitors targeting various PDE families, including PDE2 and PDE10, can improve cognitive deficits. nih.gov

Amelioration of Cognitive Deficits and Memory Restoration

By elevating levels of cAMP and cGMP, PDE inhibitors can stimulate signaling cascades that are vital for cognitive processes. nih.gov One of the key downstream targets is the cAMP response element-binding protein (CREB), a transcription factor that governs the expression of genes necessary for long-term memory. nih.gov

Inhibition of PDE10 has been demonstrated to improve both spatial and object recognition memories in a mouse model of Huntington's disease, an effect linked to increased phosphorylation of CREB and the glutamate (B1630785) receptor subunit GluA1. researchgate.net Similarly, PDE2 inhibitors have been shown to reverse memory deficits in various animal models. nih.gov The potential for synergistic effects on memory consolidation has been demonstrated through the combined inhibition of PDE2 and PDE4, which led to the abolishment of time-dependent forgetting in an object location memory task. nih.gov These findings suggest that a dual PDE2/PDE10 inhibitor could offer robust procognitive effects by concurrently modulating multiple aspects of the cyclic nucleotide signaling network essential for memory.

Enhancement of Synaptic Plasticity and Long-Term Potentiation (LTP)

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the cellular basis of learning and memory. nih.gov Long-term potentiation (LTP), a persistent strengthening of synapses, is heavily dependent on CREB-dependent gene expression. nih.gov By increasing cAMP and cGMP, PDE inhibitors can enhance the signaling pathways that lead to LTP. nih.gov

Research has shown that the inhibition of PDE2 improves synaptic plasticity. nih.goviu.edu Furthermore, studies combining a PDE2 inhibitor with a PDE9 inhibitor have revealed a synergistic effect on synaptic plasticity, effectively converting early-phase LTP into the more durable, protein synthesis-dependent late-phase LTP. nih.goviu.edu Given that PDE10A expression is known to increase following LTP induction, it is also considered a key player in memory consolidation. nih.gov Therefore, the dual inhibition of PDE2 and PDE10 is hypothesized to synergistically enhance synaptic plasticity, providing a powerful mechanism for restoring cognitive function in diseases like AD.

Fragile X Syndrome Models

Fragile X syndrome (FXS) is a genetic neurodevelopmental disorder associated with intellectual disability and autism spectrum disorder. A key aspect of FXS pathophysiology is a deficit in the brain signaling molecules cAMP and cGMP. fraxa.org This makes phosphodiesterases, the enzymes that degrade these molecules, compelling therapeutic targets. Both PDE2 and PDE10 have been implicated in FXS, and their inhibition is a promising avenue for treatment. fraxa.orgoup.com

Normalization of Electrophysiological Abnormalities

Abnormal sensory processing is a hallmark of FXS, which can manifest as hypersensitivity to stimuli. nih.gov This is associated with measurable electrophysiological abnormalities. Research using a mouse model of FXS (the Fmr1 KO mouse) has identified conserved electroencephalographic (EEG) biomarkers, including deficits in auditory processing. nih.govnih.gov

Treatment with TAK-063, a selective PDE10A inhibitor, was shown to reverse these sound-evoked EEG abnormalities. nih.govnih.gov Specifically, the inhibitor produced a significant, dose-related improvement in inter-trial phase coherence (ITPC), a measure of the brain's ability to synchronize its response to a repeating stimulus. nih.gov This finding suggests that PDE10A inhibition can improve cortical auditory stimulus processing in the FXS model. nih.govnih.gov

| Biomarker | Observation in FXS Model (Fmr1 KO mice) | Effect of TAK-063 Administration | Interpretation |

|---|---|---|---|

| Inter-Trial Phase Coherence (ITPC) | Reduced response to temporally modulated auditory stimuli. | Significant dose-related amelioration of ITPC deficits. nih.gov | Improved cortical auditory stimulus processing and normalization of EEG biomarkers. nih.govnih.gov |

Rescue of Synaptic Plasticity Phenotypes

In addition to electrophysiological abnormalities, FXS is characterized by deficits in synaptic plasticity. Preclinical research has shown that PDE inhibitors can restore the balance of signaling pathways and rescue these phenotypes. fraxa.org For example, inhibitors of PDE2 have demonstrated success in animal models of FXS, leading to improved social behavior and cognitive function. fraxa.org This is achieved, in part, by correcting deficits in synaptic plasticity. Dual inhibition of PDE2 and PDE10, by targeting both cAMP and cGMP pathways, holds the potential to more comprehensively address the synaptic and circuit-level dysfunction underlying FXS.

Compound and Protein Nomenclature

| Name | Type |

| Pde2/pde10-IN-1 | Dual PDE2/PDE10 Inhibitor (Hypothetical) |

| Lu AF33241 | Dual PDE2A/PDE10A Inhibitor nih.gov |

| TAK-063 | PDE10A Inhibitor nih.govnih.gov |

| Ibudilast | Broad-spectrum PDE Inhibitor (PDE4, PDE10) oup.com |

| Phosphodiesterase 2 (PDE2) | Enzyme |

| Phosphodiesterase 10 (PDE10) | Enzyme |

| CREB | Protein (Transcription Factor) |

| GluA1 | Protein (Glutamate Receptor Subunit) |

Broader Implications for Neurodegenerative and Neuropsychiatric Pathologies

The inhibition of phosphodiesterases (PDEs), particularly PDE2 and PDE10, holds significant implications for a range of neurodegenerative and neuropsychiatric disorders. These enzymes are critical regulators of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathways, which are fundamental to neuronal function. Dysfunction in these signaling pathways is implicated in the pathophysiology of numerous central nervous system (CNS) conditions. nih.gov

PDE10A is highly expressed in the medium spiny neurons of the striatum, a brain region central to motor control, motivation, and reward. nih.govresearchgate.netnih.gov This localization makes it a rational therapeutic target for disorders involving striatal circuitry dysfunction. nih.gov Consequently, PDE10A inhibitors have been a subject of medicinal chemistry for potential application in treating conditions like schizophrenia, Huntington's disease, Parkinson's disease, and Alzheimer's disease. nih.gov Preclinical studies in rodent models have shown that PDE10A inhibition can produce behavioral effects that mimic those of dopamine D2 receptor antagonists, which are the standard treatment for psychosis in schizophrenia. nih.gov

Similarly, PDE2A is expressed in key brain regions associated with mood and cognition, including the cortex, hippocampus, and amygdala. researchgate.net Upregulation of PDE2A has been associated with neurological conditions such as depression and anxiety. researchgate.net The unique property of PDE2 is its stimulation by cGMP, which increases its hydrolysis of cAMP. This cross-talk between signaling pathways suggests that inhibiting PDE2 could offer a nuanced approach to modulating neuronal signaling in psychiatric disorders. researchgate.net The development of inhibitors targeting these enzymes is an active area of research for new-generation drugs aimed at treating a spectrum of CNS diseases. researchgate.netnih.gov

Research in Cardiovascular System Disorders

In parallel with their roles in the CNS, PDE2 and PDE10 are emerging as critical players in cardiovascular physiology and disease. physiology.orgahajournals.org These enzymes are expressed in cardiac cells, including myocytes and fibroblasts, where they regulate the cyclic nucleotide signaling that governs cardiac function and remodeling. nih.govmdpi.com Dysregulation of PDE2 and PDE10 has been linked to the pathogenesis of several cardiovascular diseases, making them attractive targets for novel therapeutic strategies. physiology.orgmdpi.comnih.gov Research indicates that both PDE2 and PDE10A expression levels are significantly elevated in diseased and failing hearts in both animal models and humans. mdpi.comnih.govresearchgate.net

Studies in Pathological Cardiac Remodeling Models

Pathological cardiac remodeling is a key process in the development of heart failure, characterized by changes in the heart's size, shape, and function, often in response to stress like pressure overload or injury. pnas.org Studies have identified both PDE2 and PDE10A as important contributors to this maladaptive process. nih.govnih.gov

In preclinical mouse models, such as those involving chronic pressure overload from transverse aortic constriction (TAC) or neurohormonal stimulation with Angiotensin II, PDE10A expression is significantly upregulated. ahajournals.orgnih.gov Genetic deletion of PDE10A or its pharmacological inhibition with selective inhibitors like TP-10 has been shown to protect against pathological remodeling. ahajournals.orgnih.gov These interventions attenuate the development of hypertrophy, fibrosis, and cardiac dysfunction, highlighting the detrimental role of increased PDE10A activity. ahajournals.orgnih.govresearchgate.net

Similarly, PDE2 expression is elevated in animal models of heart failure induced by pressure overload or chronic catecholamine infusion. mdpi.com Inhibition of PDE2 has been demonstrated to reverse experimental heart failure, improving cardiac structure and function. nih.gov This protective effect is primarily mediated by enhancing the NO/sGC/cGMP signaling pathway. nih.gov

| Model | Intervention | Key Findings in Cardiac Remodeling |

| Pressure Overload (TAC) | PDE10A Deficiency/Inhibition (TP-10) | Attenuated myocardial hypertrophy, cardiac fibrosis, and dysfunction. ahajournals.orgnih.govresearchgate.net |

| Neurohormonal Stimulation (Angiotensin II) | PDE10A Deficiency/Inhibition (TP-10) | Ameliorated cardiac hypertrophy, fibrosis, and dysfunction. ahajournals.orgnih.gov |

| Pressure Overload (AAC) | PDE2 Inhibition (BAY 60-7550) | Reversed development of left ventricular hypertrophy and compromised contractility. nih.gov |

| Sympathetic Hyperactivation (Isoproterenol) | PDE2 Inhibition (BAY 60-7550) | Ameliorated pathological left ventricular hypertrophy. mdpi.com |

Investigations into Myocardial Hypertrophy Mechanisms

Myocardial hypertrophy, an increase in the size of cardiac muscle cells, is a central component of pathological remodeling. mdpi.com Research has elucidated the role of PDE2 and PDE10A in the signaling pathways that drive this process. PDE10A expression is not only elevated in failing hearts but also in isolated cardiac myocytes stimulated with pro-hypertrophic agents like Angiotensin II (Ang II), phenylephrine (B352888) (PE), and isoproterenol (B85558) (ISO). nih.gov

The inhibition of PDE10A with the selective inhibitor TP-10 effectively attenuated pathological hypertrophy in cultured cardiomyocytes. ahajournals.orgnih.gov This effect is consistent with PDE10A's function as a dual-substrate PDE, as its inhibition leads to an elevation of both cAMP and cGMP levels within the cell. ahajournals.orgnih.gov Notably, PDE10A inhibition did not affect physiological hypertrophy induced by stimuli like insulin-like growth factor 1 (IGF-1), suggesting a specific role in pathological processes. ahajournals.orgnih.gov

Studies on PDE2 have also implicated it in hypertrophic signaling. mdpi.com Inhibition of PDE2 can produce an anti-hypertrophic response by preventing the breakdown of a localized pool of cAMP. nih.gov Furthermore, PDE2 inhibition has been shown to preferentially boost the anti-hypertrophic effects of nitric oxide (NO) in isolated cardiomyocytes. nih.gov

Analysis of Cardiac Fibrosis Development

Cardiac fibrosis, the excessive deposition of extracellular matrix proteins, leads to stiffening of the heart muscle, impairs myocardial compliance, and contributes significantly to heart failure. nih.govresearchgate.net Both PDE2 and PDE10A have been shown to play a role in the fibrotic process.

In cardiac fibroblasts, the pro-fibrotic stimulus transforming growth factor-β (TGF-β) upregulates the expression of PDE10A. nih.govresearchgate.net Pharmacological inhibition of PDE10A with TP-10 was found to reduce cardiac fibroblast activation, proliferation, migration, and the synthesis of extracellular matrix components. ahajournals.orgnih.govresearchgate.net In animal models of pressure overload, both genetic deletion and pharmacological inhibition of PDE10A resulted in significantly reduced cardiac fibrosis. nih.govresearchgate.net

| Enzyme Target | Pro-Fibrotic Stimulus | Effect of Inhibition |

| PDE10A | Transforming growth factor-β (TGF-β) | Reduced fibroblast activation, proliferation, migration, and ECM production. ahajournals.orgnih.govresearchgate.net |

| PDE2 | Pressure Overload / Sympathetic Hyperactivation | Reversal of established cardiac fibrosis. nih.gov |

Relevance to Heart Failure Progression

The culmination of pathological remodeling, including hypertrophy and fibrosis, ultimately leads to cardiac dysfunction and the progression of heart failure. pnas.org Given their roles in these underlying processes, both PDE2 and PDE10A are highly relevant to the progression of heart failure.

Multiple studies have confirmed that PDE2 and PDE10A are upregulated in both mouse and human failing hearts. mdpi.comnih.govresearchgate.net This upregulation is not seen in physiological hypertrophy, such as that induced by exercise, reinforcing the link between these enzymes and pathological states. nih.govresearchgate.net The inhibition of PDE10A has been shown to not only prevent but also reverse pre-established cardiac hypertrophy and dysfunction in animal models. nih.govnih.gov Likewise, PDE2 inhibition can reverse experimental heart failure in response to both pressure overload and sympathetic hyperactivation. mdpi.comnih.gov

Structure Activity Relationship Sar and Compound Development Strategies for Pde2/pde10 Inhibitors

Rational Design Principles for Dual vs. Selective PDE2/PDE10 Inhibition

The rational design of inhibitors that can selectively target either PDE2 or PDE10, or dually inhibit both, hinges on the subtle yet critical differences and similarities within their respective active sites. Both PDE2 and PDE10 are dual-substrate enzymes, capable of hydrolyzing both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov

A key feature governing substrate and inhibitor binding across many PDE families is the "glutamine switch". This refers to a conserved glutamine residue that can adopt different conformations to accommodate either purine (B94841) nucleotide. However, in dual-specificity PDEs like PDE2 and PDE10, the side chain of this glutamine is locked in place by a hydrogen bond, rendering it unable to rotate. researchgate.net This fixed glutamine conformation provides a foundational similarity that can be exploited for the design of dual inhibitors.

Conversely, achieving selectivity often involves targeting regions of the active site that are not conserved. A crucial difference between PDE2 and PDE10 lies in a ligand-induced hydrophobic pocket present in PDE2. nih.gov This pocket, which is not found in PDE10, can be accessed by specific inhibitor chemotypes, leading to high selectivity for PDE2. For instance, the high selectivity of the PDE2 inhibitor BAY 60-7550 is attributed to its 3-phenylpropyl substituent accessing this open pocket, a channel that is blocked in PDE10 by the closer proximity of certain leucine (B10760876) residues. nih.gov

Therefore, the rational design of dual PDE2/PDE10 inhibitors involves creating molecules that interact with the conserved features of the active sites of both enzymes, such as the fixed glutamine and surrounding hydrophobic regions, while avoiding interactions with unique, selectivity-conferring pockets like the one found in PDE2. In contrast, the design of selective inhibitors necessitates the specific targeting of these non-conserved regions.

Identification of Key Structural Determinants for Inhibitory Potency and Selectivity

The chemical scaffold of Pde2/pde10-IN-1, a researchgate.netnih.govnih.govtriazolo[4,3-a]quinoxaline, has been a fertile ground for exploring the SAR of PDE2 and PDE10 inhibition. Studies on this and related chemotypes have identified several key structural determinants that govern both the potency and the selectivity of these inhibitors.

For the researchgate.netnih.govnih.govtriazolo[4,3-a]quinoxaline series, modifications at various positions have been shown to significantly impact activity. For instance, the nature of the substituent at the 1-position of the triazolo ring and the substitution pattern on a phenyl ring attached to the quinoxaline (B1680401) core are critical.

Research on a series of researchgate.netnih.govnih.govtriazolo[4,3-a]quinoxalines demonstrated that increasing the lipophilic character of an aliphatic chain substituent generally improved selectivity for PDE2 over PDE10. nih.gov Specifically, an n-butyloxy substituent resulted in a remarkable 480-fold selectivity for PDE2 versus PDE10. nih.gov Conversely, the introduction of polar groups or branching in this aliphatic chain was found to be detrimental to both potency and selectivity. nih.gov

The substitution on an aromatic ring attached to the core also plays a significant role. For example, in some series, ortho-chlorophenyl substituted compounds displayed similar PDE2 potency to their pyridyl counterparts, but the selectivity could be modulated by the length of an alkoxy substituent. nih.gov These findings underscore that a delicate balance of hydrophobicity, steric bulk, and electronic properties of the substituents is crucial for fine-tuning the inhibitory profile of these compounds.

The following table summarizes the structure-activity relationships for a series of researchgate.netnih.govnih.govtriazolo[4,3-a]quinoxaline derivatives, highlighting the impact of different substituents on PDE2 and PDE10 inhibition.

| Compound | R Group | hPDE2 IC50 (nM) | rPDE10 IC50 (nM) | Selectivity (PDE10/PDE2) |

|---|---|---|---|---|

| 4 | Me | 3.5 | 45 | 13 |

| 5 | Et | 2.9 | 78 | 27 |

| 6 | n-Pr | 3.8 | 150 | 39 |

| 8 | n-Bu | 4.1 | 250 | 61 |

| 12 | n-Bu (pyridyl) | 10.1 | 4850 | 480 |

Strategies for Enhancing Pharmacological Properties Relevant to Central Nervous System Action

For a PDE2/PDE10 inhibitor to be effective in treating CNS disorders, it must efficiently cross the blood-brain barrier (BBB) and achieve therapeutic concentrations in the brain. The development of CNS-active drugs requires careful optimization of several physicochemical properties.

A widely used approach in CNS drug design is the multiparameter optimization (CNS MPO) score, which considers six key physicochemical properties: calculated lipophilicity (ClogP), calculated distribution coefficient at pH 7.4 (ClogD), molecular weight (MW), topological polar surface area (TPSA), number of hydrogen bond donors (HBD), and the most basic pKa. nih.gov By balancing these properties, medicinal chemists can increase the probability of a compound having favorable CNS penetration.

General strategies to enhance brain exposure include:

Modulating Lipophilicity: Increasing lipophilicity (higher ClogP) can improve passive diffusion across the BBB, but excessive lipophilicity can lead to increased binding to plasma proteins and metabolic instability.

Reducing Polar Surface Area (TPSA): A lower TPSA is generally associated with better BBB penetration. This can be achieved by masking polar functional groups or replacing them with less polar alternatives.

Minimizing Hydrogen Bonding Potential: Reducing the number of hydrogen bond donors (HBDs) can decrease the desolvation penalty for crossing the lipidic BBB.

Controlling Molecular Size: Smaller molecules (lower MW) tend to cross the BBB more readily.

Avoiding P-glycoprotein (P-gp) Efflux: P-gp is an efflux transporter at the BBB that can actively pump drugs out of the brain. Structural modifications can be made to reduce a compound's affinity for P-gp.

The development of PDE inhibitors for CNS applications has benefited from these principles. For example, the optimization of various PDE inhibitor series has involved the strategic introduction or modification of functional groups to achieve a desirable balance of these properties, leading to compounds with improved brain exposure. montclair.edudomainex.co.uk

Comparative Analysis of this compound Chemotype with Other PDE2 and PDE10 Inhibitors

The researchgate.netnih.govnih.govtriazolo[4,3-a]quinoxaline scaffold of this compound is one of several chemotypes that have been explored for the inhibition of PDE2 and PDE10. A comparative analysis with other inhibitor classes highlights the diversity of chemical structures that can achieve potent and selective inhibition.

Selective PDE2 Inhibitors:

BAY 60-7550: This compound is a highly potent and selective PDE2 inhibitor. nih.gov Its selectivity is attributed to its ability to access a unique hydrophobic pocket in the PDE2 active site that is not present in PDE10. nih.gov The imidazo[5,1-f] researchgate.netnih.govnih.govtriazin-4-one core of BAY 60-7550 is distinct from the triazoloquinoxaline scaffold of this compound.

Selective PDE10A Inhibitors:

Papaverine (B1678415): A naturally occurring opium alkaloid, papaverine was one of the first identified PDE10A inhibitors. frontiersin.org Its isoquinoline (B145761) structure has served as a starting point for the development of more potent and selective PDE10A inhibitors.

MP-10 (Mardepodect): This is a potent and selective PDE10A inhibitor with a distinct chemical structure from this compound. It has been used as a tool compound in preclinical studies to investigate the role of PDE10A in the CNS. nih.gov

Dual PDE Inhibitors:

Compound 2 [(3-fluorophenyl)(2-methyl-2,3-dihydro-4H-benzo[b] nih.govnih.govoxazin-4-yl)methanone]: This compound has been reported as a dual inhibitor of PDE1B and PDE10A. plos.org Its benzoxazine-based structure represents a different chemotype compared to this compound and highlights that dual inhibition can be achieved through various molecular frameworks.

The this compound chemotype, the researchgate.netnih.govnih.govtriazolo[4,3-a]quinoxaline core, offers a versatile platform for modulating the activity against both PDE2 and PDE10. The ability to fine-tune the selectivity profile through modifications at different positions, as discussed in the SAR section, makes this scaffold particularly attractive for the development of either selective or dual inhibitors. This contrasts with chemotypes like that of BAY 60-7550, where high selectivity for PDE2 is an inherent feature of the interaction with the enzyme's unique binding pocket.

The following table provides a comparison of this compound with other notable PDE inhibitors.

| Compound | Chemotype | Primary Target(s) | Key Structural Features |

|---|---|---|---|

| This compound | researchgate.netnih.govnih.govTriazolo[4,3-a]quinoxaline | PDE2/PDE10 (Dual) | Fused triazole and quinoxaline rings, amenable to substitution for tuning selectivity. |

| BAY 60-7550 | Imidazo[5,1-f] researchgate.netnih.govnih.govtriazin-4-one | PDE2 (Selective) | Possesses a substituent that accesses a unique hydrophobic pocket in PDE2. |

| Papaverine | Isoquinoline | PDE10A | A natural product that has served as a lead for synthetic PDE10A inhibitors. |

| MP-10 | Proprietary | PDE10A (Selective) | A potent and selective tool compound for PDE10A research. |

| Compound 2 | Benzoxazine | PDE1B/PDE10A (Dual) | Demonstrates that dual inhibition of different PDE combinations can be achieved with distinct scaffolds. |

Future Directions and Unresolved Questions in Pde2/pde10 in 1 Research

Further Refinement of Target Selectivity and Specificity for Precision Pharmacology

A primary objective in the future development of PDE2/PDE10-IN-1 is the enhancement of its target selectivity to achieve greater precision in pharmacological applications. The current inhibitory profile of the compound shows a notable preference for PDE2 over PDE10, alongside some activity against other PDE families.

Key Research Findings:

| Target | IC50 (nM) |

| hPDE2A | 29 |

| rPDE10A | 480 |

| hPDE4D | 5890 |

| hPDE11A | 6920 |

This table presents the half-maximal inhibitory concentrations (IC50) of this compound against various phosphodiesterase isoforms.

Future research will need to focus on structure-based drug design to modulate these interactions. The significant challenge facing the pharmaceutical industry is the synthesis of compounds with superior therapeutic ratios. nih.gov For dual-specificity inhibitors, achieving a desired balance of potency against two targets while minimizing off-target effects is a complex endeavor. researchgate.net For this compound, a key goal will be to increase its potency for PDE10A and reduce its affinity for PDE4D and PDE11A. This refinement is crucial, as off-target inhibition can lead to unintended side effects; for instance, inhibitors of the PDE4 family have been associated with dose-limiting adverse events. nih.govresearchgate.net Advanced computational modeling and crystallographic studies of this compound bound to its target enzymes will be instrumental in identifying the specific molecular interactions that can be modified to improve its selectivity profile.

Elucidating the Full Spectrum of Downstream Signaling Cascades Affected by Dual Inhibition

PDE2 and PDE10 are critical regulators of intracellular levels of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). patsnap.com Both are dual-substrate enzymes, capable of hydrolyzing both cAMP and cGMP. patsnap.comnih.gov A unique feature of PDE2 is that its hydrolytic activity on cAMP is allosterically activated by cGMP, creating a crucial point of crosstalk between the two signaling pathways. nih.govresearchgate.net PDE10A is highly expressed in the medium spiny neurons of the striatum and plays a vital role in modulating dopaminergic signaling. nih.govoup.com

A significant unresolved question is how simultaneous inhibition of both enzymes by a single agent like this compound impacts the net balance of these cyclic nucleotides and their downstream effectors, such as Protein Kinase A (PKA) and Protein Kinase G (PKG). nih.gov The consequences of PDE10A inhibition appear to be biased toward greater activation of the indirect pathway medium spiny neurons in rodent models. nih.gov Future studies must employ advanced techniques, such as FRET-based biosensors in specific neuronal populations, to map the spatio-temporal dynamics of cAMP and cGMP following treatment with this compound. biorxiv.org Understanding this complex interplay is essential, as it will determine the compound's ultimate physiological and behavioral effects. Dissecting these pathways will clarify how dual inhibition translates into therapeutic effects and will help in identifying biomarkers for target engagement in clinical studies.

Exploring Novel Disease Indications and Therapeutic Applications Beyond Current Focus

The investigation of PDE inhibitors is an expanding field, with a continuous drive to find novel therapeutic applications. frontiersin.orgnih.gov Currently, inhibitors of PDE2 and PDE10 are primarily being investigated for central nervous system (CNS) disorders, including schizophrenia, cognitive impairments, and neurodegenerative diseases like Huntington's disease. oup.comnih.gov For instance, a dual PDE2A/PDE10A inhibitor, Lu AF33241, has shown antipsychotic-like activity in preclinical models. frontiersin.org

Future research on this compound should aim to broaden its therapeutic potential beyond these established areas. The unique signaling profile resulting from dual inhibition may offer benefits in other conditions where both cAMP and cGMP pathways are dysregulated. Potential new indications could include:

Cardiovascular Diseases: PDE inhibitors are already used for various cardiovascular disorders. frontiersin.org Given that PDE2 serves as an integral regulator for the crosstalk between cAMP/cGMP pathways in the cardiovascular system, a dual inhibitor could offer novel therapeutic approaches for conditions like heart failure or pulmonary hypertension. nih.govresearchgate.net

Neuroinflammatory and Neurodegenerative Diseases: Beyond the current focus, the role of cyclic nucleotides in modulating neuroinflammation is an area of growing interest. nih.gov Conditions such as multiple sclerosis or certain forms of dementia, where both neuronal function and inflammatory processes are compromised, could be potential targets for a dual PDE2/PDE10 inhibitor.

Metabolic Disorders: The intricate signaling networks regulated by PDEs also play a role in metabolic processes. Future preclinical studies could explore the utility of this compound in models of diabetes or obesity-related complications.

This diversification of research will be crucial for realizing the full therapeutic potential of this class of compounds. frontiersin.org

Development of Advanced Preclinical Models for Mechanism-Based Efficacy and Translational Insights

The successful translation of preclinical findings to clinical efficacy is a major hurdle in drug development, particularly for CNS disorders. Standard animal models often fail to fully replicate the complexity of human pathophysiology. naasonscience.commedicilon.com For a compound like this compound, which targets complex signaling networks in the brain, the development of more sophisticated and human-relevant preclinical models is a critical future direction.

Future research should incorporate a new generation of models to better predict clinical outcomes:

Humanized Mouse Models: These models, which incorporate human genes, cells, or tissues into mice, can provide a more accurate platform for studying human diseases and drug responses. creative-biolabs.comnih.gov For this compound, mice with humanized versions of the PDE2A and PDE10A genes could offer more predictive insights into efficacy and potential side effects.

iPSC-Derived Neuronal Models: Using induced pluripotent stem cells (iPSCs) derived from patients with specific neurological disorders, researchers can create in vitro models of human neurons and neural circuits. northwestern.edu These "disease-in-a-dish" models allow for the investigation of how this compound affects neuronal function in a genetically relevant context.

Advanced Behavioral Paradigms: To assess the effects on complex cognitive and affective domains, more nuanced behavioral tests in animals are needed. These should be designed to probe specific aspects of psychopathology that are relevant to human conditions and are sensitive to the modulatory effects of dual PDE inhibition. nih.gov

By integrating these advanced models into the preclinical evaluation of this compound, researchers can gain a deeper understanding of its mechanism of action and improve the likelihood of successful clinical translation. oncodesign-services.com

Q & A

Q. How do researchers determine the selectivity of PDE2/PDE10-IN-1 against other PDE isoforms?

Methodological Answer: Selectivity is assessed using competitive binding assays or enzymatic activity tests against a panel of PDE isoforms (e.g., PDE4D, PDE11A). IC₅₀ values are calculated using dose-response curves, with results normalized to control activities. Cross-reactivity panels should include at least 10 PDE isoforms to confirm specificity. For this compound, its selectivity profile (IC₅₀: 29 nM for PDE2 vs. 5890 nM for PDE4D) was validated via recombinant enzyme assays in rat and human isoforms, with parallel negative controls to rule out off-target effects .

Q. What experimental strategies are recommended to optimize solubility and stability of this compound in in vitro assays?

Methodological Answer: Solubility is tested in solvents like DMSO (42.27 mM at 60°C with sonication) and adjusted using co-solvents (e.g., HPβCD at pH >3.5). Stability studies involve incubating the compound in assay buffers (e.g., PBS, cell culture media) at 37°C, with LC-MS/MS quantification over time. For long-term storage, aliquots are recommended at -20°C (1 month) or -80°C (6 months) to prevent freeze-thaw degradation .

Q. How should researchers design dose-response experiments to evaluate this compound’s inhibitory effects?

Methodological Answer: Use a logarithmic concentration range (e.g., 0.1–10,000 nM) to capture full dose-response dynamics. Include triplicate measurements for each concentration and normalize data to vehicle (0% inhibition) and reference inhibitor (100% inhibition). Data analysis employs nonlinear regression models (e.g., GraphPad Prism) to calculate IC₅₀ and Hill slopes. For this compound, in vitro assays confirmed an IC₅₀ of 29 nM for PDE2 with a Hill coefficient of ~1.0, indicating single-site binding .

Advanced Research Questions

Q. How can contradictory pharmacokinetic (PK) data between in vitro and in vivo models for this compound be resolved?

Methodological Answer: Discrepancies in clearance rates (e.g., rapid in vitro metabolism vs. slower in vivo oral clearance) require integrated PK/PD modeling. In vivo studies in rats (2.5 mg/kg i.v., 10 mg/kg p.o.) showed a 5-fold difference in half-life (t₁/₂ = 0.47 h i.v. vs. 2.36 h p.o.), suggesting first-pass metabolism or tissue-specific uptake. Follow-up studies should combine liver microsomal stability assays, plasma protein binding tests, and tissue distribution profiling to identify confounding factors .

Q. What methodologies validate this compound’s blood-brain barrier (BBB) penetration in preclinical models?

Methodological Answer: BBB penetration is quantified via brain/plasma ratio measurements after subcutaneous (s.c.) or oral administration. In rats, this compound achieved brain concentrations of 370–895 ng/g at 1 h post-dose, with free fractions determined by equilibrium dialysis. LC-MS/MS quantifies unbound drug levels, while positron emission tomography (PET) with radiolabeled analogs can visualize regional brain uptake .

Q. How do researchers address potential off-target effects of this compound in complex biological systems?

Methodological Answer: Off-target profiling includes screening against CYP450 isoforms (e.g., CYP1A2, 3A4) and secondary messenger pathways (e.g., cAMP/cGMP signaling in HEK293 cells). For this compound, no significant CYP inhibition was observed at 125 μg/mL, and bacterial mutagenicity assays ruled out genotoxicity. Functional assays (e.g., calcium flux, kinase activity panels) further validate specificity .

Data Analysis & Contradiction Resolution

Q. What statistical approaches are critical for interpreting variability in this compound’s enzyme inhibition data?

Methodological Answer: Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare IC₅₀ values across replicates or conditions. Outliers are identified via Grubbs’ test or robust regression. For this compound, inter-assay variability <15% was achieved by standardizing enzyme batches and normalizing to reference inhibitors .

Q. How should conflicting results between PDE2 occupancy and behavioral outcomes in animal models be analyzed?

Methodological Answer: Apply multivariate regression to correlate PDE2 occupancy (measured via PET or ex vivo autoradiography) with behavioral endpoints (e.g., locomotor activity, cognitive tests). Confounding variables (e.g., dose timing, strain differences) are controlled using mixed-effects models. This compound’s ED₅₀ for PDE2 occupancy (21 mg/kg) should align with dose-dependent efficacy in behavioral assays .

Experimental Design & Validation

Q. What controls are essential for ensuring reproducibility in this compound studies?

Methodological Answer: Include (1) vehicle controls (DMSO/saline), (2) reference inhibitors (e.g., Bay 60-7550 for PDE2), and (3) enzyme-negative controls (heat-inactivated PDE2). Batch-to-batch compound purity (>99.5%) must be verified via HPLC-UV, and stability in assay buffers confirmed at 0, 6, and 24 h .

Q. How can researchers optimize in vivo dosing regimens for this compound to balance efficacy and toxicity?

Methodological Answer: Conduct dose-ranging studies (e.g., 5–50 mg/kg p.o.) with pharmacokinetic sampling at 0.5, 1, 2, 4, 8, and 24 h. Toxicity endpoints (e.g., body weight loss, organ histopathology) are monitored for 14 days post-dose. For this compound, a 10 mg/kg p.o. dose achieved Cₘₐₓ = 997 ng/mL with no observed adverse effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.